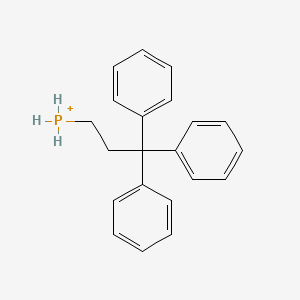

Phosphonium, triphenylpropyl-

Description

Contextualizing Phosphonium (B103445) Ylides in Modern Synthetic Strategies

Phosphonium ylides are neutral, dipolar molecules that feature a negatively charged carbon atom adjacent to a positively charged phosphorus atom. wikipedia.org These ylides, also known as Wittig reagents, are most famously employed in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones. libretexts.orglibretexts.orgwikipedia.org The reaction's reliability and broad applicability have cemented its status as a standard procedure in organic synthesis. libretexts.org The general mechanism involves the nucleophilic addition of the ylide to a carbonyl group, forming a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orgumkc.edu

The reactivity and stereochemical outcome of the Wittig reaction can be tuned by modifying the substituents on the ylide. organic-chemistry.org Stabilized ylides, typically bearing electron-withdrawing groups, are less reactive and generally lead to the formation of (E)-alkenes. organic-chemistry.org Conversely, non-stabilized ylides, such as those derived from simple alkyl groups like the propyl group in triphenylpropylphosphonium, are more reactive and tend to produce (Z)-alkenes. organic-chemistry.org

Historical Development of Alkyltriphenylphosphonium Salts in Olefin Synthesis

The foundation of modern olefin synthesis was irrevocably altered in 1954 when Georg Wittig and his colleagues reported the reaction of a phosphonium ylide with a carbonyl compound to form an alkene. libretexts.orgwikipedia.orgthermofisher.com This discovery, which earned Wittig the Nobel Prize in Chemistry in 1979, opened up a new and highly efficient pathway for carbon-carbon double bond formation. libretexts.orgmasterorganicchemistry.com

The initial work focused on simple ylides, but the methodology was quickly expanded to include a wide range of alkyltriphenylphosphonium salts. The preparation of these salts typically involves the SN2 reaction of triphenylphosphine with an alkyl halide. masterorganicchemistry.comyoutube.com For triphenylpropylphosphonium bromide, this involves the reaction of triphenylphosphine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. nih.govbas.bg The resulting phosphonium salt can then be deprotonated with a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding triphenylpropylphosphonium ylide. libretexts.orgmasterorganicchemistry.com

Broadening Significance of Triphenylpropylphosphonium Derivatives in Diverse Chemical Research Avenues

While the Wittig reaction remains the most prominent application, the utility of triphenylpropylphosphonium derivatives extends far beyond traditional olefin synthesis. These compounds have found applications in various fields, including materials science and medicinal chemistry.

For instance, triphenylpropylphosphonium moieties have been attached to biologically active molecules to enhance their delivery to and accumulation within mitochondria. nih.gov This strategy leverages the large negative membrane potential of mitochondria to attract the positively charged phosphonium cation. nih.gov This targeted delivery can increase the efficacy of anticancer agents. nih.govacs.org

Furthermore, triphenylpropylphosphonium salts have been investigated as ionic liquids and phase-transfer catalysts. researchgate.netontosight.ai Their ionic nature and organic solubility make them suitable for facilitating reactions between reactants in different phases. ontosight.ai For example, triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide has been synthesized and used as a reusable Brønsted-acidic ionic liquid catalyst. researchgate.net The synthesis of various triphenylpropylphosphonium salts with different anions has been explored, highlighting their versatility. ontosight.aiontosight.ai

The synthesis of triphenylpropylphosphonium bromide itself has been optimized through various methods, including conventional heating and microwave irradiation, to achieve high yields and purity. bas.bgprepchem.com

Interactive Data Table: Properties of Triphenylpropylphosphonium Bromide

| Property | Value | Source |

| Molecular Formula | C21H22BrP | nih.gov |

| Molecular Weight | 385.3 g/mol | nih.gov |

| IUPAC Name | triphenyl(propyl)phosphanium bromide | nih.gov |

| Melting Point | 233-234 °C | prepchem.com |

| Synthesis Method | Reaction of triphenylphosphine with 1,3-dibromopropane (B121459) | bas.bgprepchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C21H22P+ |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

3,3,3-triphenylpropylphosphanium |

InChI |

InChI=1S/C21H21P/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2/p+1 |

InChI Key |

RDSBMNGRDCPEGM-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)C(CC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Triphenylpropylphosphonium Salts

Conventional Routes for Triphenylpropylphosphonium Halide Synthesis

The traditional and most common method for synthesizing triphenylpropylphosphonium halides is through the quaternization of triphenylphosphine (B44618). This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Quaternization Reactions of Triphenylphosphine with Propyl Halides

The synthesis of triphenylpropylphosphonium halides is typically achieved by reacting triphenylphosphine with a suitable propyl halide. researchgate.net In this SN2 reaction, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of the propyl halide and displacing the halide ion. researchgate.net The general reaction is straightforward and can be carried out by heating a solution of triphenylphosphine and the propyl halide in a non-polar solvent like toluene (B28343) or benzene. researchgate.net Upon cooling, the desired phosphonium (B103445) salt precipitates out of the solution and can be isolated by filtration. researchgate.net

The reactivity of the propyl halide follows the expected trend for SN2 reactions, with propyl iodide being more reactive than propyl bromide, which in turn is more reactive than propyl chloride. google.com A common procedure involves refluxing triphenylphosphine with 1-bromopropane (B46711) in toluene to yield propyltriphenylphosphonium bromide. Similarly, reacting triphenylphosphine with 1,3-dibromopropane (B121459) in a solvent like N,N-dimethylformamide (DMF) and refluxing for several hours can produce 1,3-propanediylbis(triphenylphosphonium) bromide with high yields. bris.ac.uk

Optimization of Synthetic Parameters for Enhanced Chemical Yield and Purity

The efficiency of the quaternization reaction can be significantly influenced by several parameters, including the choice of solvent, reaction temperature, and reaction time. The optimization of these parameters is crucial for maximizing the chemical yield and ensuring the purity of the final product.

Below is a representative table illustrating how reaction parameters can be varied to optimize the synthesis of a phosphonium salt, based on findings from related syntheses.

Table 1: Representative Optimization of Phosphonium Salt Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 110 | 12 | 75 |

| 2 | Acetonitrile | 82 | 8 | 85 |

| 3 | N,N-Dimethylformamide (DMF) | 153 | 6 | 90 |

| 4 | n-Octanol | 195 | 6 | 89 |

This table is a generalized representation and not specific to triphenylpropylphosphonium bromide synthesis.

Innovative Synthetic Approaches to Substituted Triphenylpropylphosphonium Analogues

Recent research has focused on developing novel synthetic routes to access a wider range of triphenylpropylphosphonium analogues with diverse functionalities. These innovative methods often offer milder reaction conditions and broader substrate scope compared to conventional approaches.

One notable advancement is the synthesis of phosphonium salts directly from alcohols, which avoids the need for pre-functionalized and often hazardous alkyl halides. organic-chemistry.orgnih.gov One such method involves the reaction of an alcohol with trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine in a solvent like 1,4-dioxane. organic-chemistry.orgnih.gov This approach has been successfully applied to a variety of alcohols, including those with sensitive functional groups. organic-chemistry.orgnih.gov

Multicomponent reactions have also emerged as a powerful tool for the one-pot synthesis of complex phosphonium salts. For example, a four-component reaction involving an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, and a phosphine (B1218219) in the presence of an acid can generate stable phosphonium salts.

Furthermore, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and versatile method for functionalizing phosphonium salts. This strategy allows for the introduction of various molecular tags and functional groups onto a phosphonium salt scaffold, enabling the synthesis of a wide array of tailored analogues.

Environmentally Conscious Synthesis of Phosphonium Salts

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for synthesizing phosphonium salts. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has proven to be a particularly effective green technique. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. biomedres.ussphinxsai.com For instance, the synthesis of substituted-benzyltriphenylphosphonium bromides has been achieved in good to quantitative yields (87-98%) in just 30 minutes using microwave irradiation in THF at 60 °C. biomedres.us Comparative studies have consistently shown that microwave-assisted synthesis is more efficient than conventional heating for various organic reactions. javeriana.edu.cojocpr.com

Another green approach is the use of solvent-free reaction conditions. Mechanochemical synthesis, which involves high-energy ball milling of solid reactants, can produce phosphonium salts at ambient temperature without the need for a solvent. This method has been successfully used to prepare phosphonium salts from triphenylphosphine and solid organic bromides. rsc.org

The use of more benign solvents and starting materials also contributes to a greener synthetic process. The synthesis of phosphonium salts from alcohols, as mentioned earlier, is an example of a greener alternative to using alkyl halides. organic-chemistry.orgnih.gov Additionally, research into using biorenewable resources as starting materials for chemical synthesis is an active area that holds promise for the future of environmentally benign phosphonium salt production.

Mechanistic Investigations of Triphenylpropylphosphonium Reactivity

Elucidating the Mechanism of Phosphonium (B103445) Ylide Formation from Triphenylpropylphosphonium Salts

The formation of a phosphonium ylide, specifically propylidenetriphenylphosphorane, from a triphenylpropylphosphonium salt is the initial and critical step for its use in the Wittig reaction. masterorganicchemistry.comudel.edu This process involves a two-step sequence: nucleophilic substitution followed by deprotonation. masterorganicchemistry.comlibretexts.org

The synthesis begins with the quaternization of a phosphine (B1218219), typically triphenylphosphine (B44618), with an appropriate alkyl halide. youtube.com In the case of triphenylpropylphosphonium, triphenylphosphine reacts with a propyl halide (e.g., 1-bromopropane) via a bimolecular nucleophilic substitution (S_N2) reaction. libretexts.orgyoutube.com The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the propyl halide, displacing the halide leaving group and forming a stable triphenylpropylphosphonium salt. libretexts.org For this S_N2 reaction to be efficient, primary alkyl halides like 1-bromopropane (B46711) are preferred, as secondary halides tend to give lower yields. masterorganicchemistry.comyoutube.com

Once the triphenylpropylphosphonium salt is formed, the next step is deprotonation to generate the ylide, also known as a Wittig reagent. libretexts.org A strong base is required to remove a proton from the carbon atom adjacent to the positively charged phosphorus. masterorganicchemistry.com Common bases used for this purpose include n-butyllithium (n-BuLi) and sodium amide (NaNH₂). masterorganicchemistry.com The acidity of the α-hydrogen is significantly increased due to the electron-withdrawing nature of the adjacent phosphonium cation. masterorganicchemistry.com The resulting ylide, propylidenetriphenylphosphorane, is a species with adjacent positive and negative formal charges, existing as a resonance hybrid between the ylide and ylene forms. masterorganicchemistry.com

Table 1: Key Steps in the Formation of Propylidenetriphenylphosphorane

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | S_N2 Reaction | Triphenylphosphine, 1-Propyl Halide | Triphenylpropylphosphonium Halide |

Exploration of Alternative Reaction Pathways for Triphenylpropylphosphonium Derivatives

While the Wittig reaction is the most prominent reaction of triphenylpropylphosphonium derivatives, other reaction pathways are also of mechanistic interest.

The phosphorus-carbon bond in phosphonium salts is generally stable. However, under certain conditions, P-C bond cleavage can occur. rsc.org Mechanistic studies on related organophosphorus compounds have shown that P-C bond cleavage can be initiated through various means, including the use of strong bases, acids, or transition metal catalysts. rsc.orgnih.govrsc.org For instance, in the presence of a mixed-metal base system, a series of deprotonation steps can be followed by a reductive C-P bond cleavage. rsc.org The driving force for C-P bond cleavage in reactions like the Wittig reaction is the formation of the highly stable triphenylphosphine oxide. rsc.orgyoutube.com

Transylidation refers to the transfer of the ylide functionality from one phosphonium salt to another. While less common for simple alkyl ylides, this process can be relevant in mixtures of phosphonium salts. More pertinent is the potential for phosphonium salt exchange reactions, particularly in the presence of other nucleophiles or electrophiles. For example, triphenylphosphine hydrobromide has been shown to react with aryl acetals, leading to the formation of an aldehyde and a new phosphonium salt, demonstrating a cleavage and formation of different phosphonium species under anhydrous conditions. semanticscholar.org

Applications of Triphenylpropylphosphonium in Advanced Organic Synthesis

Strategic Utility in Olefin Synthesis and Related Carbon-Carbon Bond Formations

Triphenylpropylphosphonium bromide is a cornerstone reagent for the synthesis of olefins (alkenes) from carbonyl compounds. chemkente.com Upon treatment with a strong base, it is deprotonated to form a phosphonium (B103445) ylide. This ylide then reacts with aldehydes or ketones in the Wittig reaction to produce an alkene and triphenylphosphine (B44618) oxide. chemkente.comsmolecule.com This method is a powerful tool for carbon-carbon bond formation. ontosight.ai

Beyond the standard Wittig reaction, triphenylpropylphosphonium bromide is employed in more advanced olefination strategies. One such method is the SCOOPY reaction (α-Substitution plus Carbonyl Olefination via β-Oxido Phosphorus Ylides), which allows for the synthesis of trisubstituted olefins with high stereoselectivity. tcichemicals.comtcichemicals.com This reaction has proven useful in fine organic chemistry for producing complex structures. tcichemicals.com The reagent is also involved in other significant carbon-carbon bond-forming reactions, such as the selective dimerization of α-olefins. chemkente.comsmolecule.com

| Reaction Type | Reactants | Reagent/Intermediate | Product | Ref. |

| Wittig Reaction | Aldehyde or Ketone | Triphenylpropylphosphonium ylide | Alkene | chemkente.comsmolecule.com |

| SCOOPY Reaction | β-Oxido Phosphorus Ylide, Electrophile | Triphenylpropylphosphonium-derived ylide | Trisubstituted Olefin | tcichemicals.comtcichemicals.com |

| Dimerization | α-Olefins | Triphenylpropylphosphonium bromide (as catalyst) | Dimerized Olefin | chemkente.comsmolecule.com |

Contributions to Complex Natural Product Total Synthesis

The reliability and stereoselectivity of Wittig reactions using triphenylpropylphosphonium bromide have made it an indispensable tool in the total synthesis of complex natural products. Researchers leverage this reagent to install critical olefinic moieties within intricate molecular frameworks.

A notable example is its use in the synthesis of the amphibian alkaloid (±)-perhydrogephyrotoxin. scribd.com In this synthesis, an advanced aldehyde intermediate was subjected to olefination with triphenylpropylphosphonium bromide and a base to construct a key double bond, which was subsequently reduced to complete the target molecule's carbon skeleton. scribd.com

The reagent has also been instrumental in the synthesis of insect pheromones and plant signaling molecules.

In a short and stereoselective synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, a pheromone, the key step involved a low-temperature Wittig reaction between triphenylpropylphosphonium bromide and a long-chain alkylated propargyl aldehyde. researchgate.net

A formal synthesis of methyl epi-jasmonate, a plant stress hormone, was achieved wherein an aldehyde was reacted with the Wittig reagent generated from triphenylpropylphosphonium bromide. This reaction exclusively produced the desired Z-olefin, a direct precursor to the final product. collectionscanada.gc.ca

Involvement in the Synthesis of Heterocyclic Compounds

The utility of triphenylpropylphosphonium bromide extends to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. It has been specifically identified as a reagent used in the synthesis of indoles, a prominent class of nitrogen-containing heterocycles. chemkente.comsmolecule.com This application demonstrates the reagent's versatility beyond simple acyclic olefin synthesis, providing a pathway to important heterocyclic scaffolds. chemkente.comsmolecule.com

Integration into Polymer Chemistry and Advanced Materials Science Methodologies

Triphenylpropylphosphonium salts have found a niche in polymer chemistry and materials science, where their properties as phase-transfer catalysts, accelerators, and components of advanced materials are exploited. ontosight.ai

As a phase-transfer catalyst, it facilitates reactions between reactants located in different immiscible phases (e.g., an organic and an aqueous phase), which is a common scenario in the production of certain polymers like epoxy resins and powder coatings. chemkente.comalibaba.com Similar phosphonium salts are also documented as accelerators in polymer formulations.

In the realm of advanced materials, triphenylpropylphosphonium salts are used in cutting-edge applications.

Semiconductor Polishing : It is a component in chemical-mechanical polishing (CMP) compositions. Specifically, it is used as a quaternary phosphonium salt in a slurry containing a ceria abrasive to selectively polish silicon nitride and polysilicon surfaces over silicon oxide in semiconductor manufacturing. google.com

Ionic Liquids & Polymers : Phosphonium salts are foundational to the development of ionic liquids and specialized polymers. ontosight.aiontosight.ai Triphenylpropylphosphonium bromide is listed as a related compound in the synthesis of polymerizable ionic liquids (PILs), which are monomers that can be polymerized to create solid materials with the unique properties of ionic liquids. tcichemicals.com

Inorganic-Organic Hybrids : Triphenylpropylphosphonium iodide has been used to synthesize novel antimony-iodide complexes, forming hybrid materials with specific crystal structures. researchgate.net

| Application Area | Specific Role | Example Product/System | Ref. |

| Polymer Production | Phase-Transfer Catalyst | Epoxy Resins, Powder Coatings | chemkente.com |

| Polymer Production | Accelerator | Polymer Formulations | |

| Materials Science | Polishing Additive | CMP Slurry for Semiconductors | google.com |

| Advanced Materials | Synthetic Precursor | Polymerizable Ionic Liquids (PILs) | tcichemicals.com |

| Advanced Materials | Cationic Component | Antimony-Iodide Hybrid Complexes | researchgate.net |

Role in the Preparative Chemistry of Pharmaceutical and Agrochemical Intermediates

Triphenylpropylphosphonium bromide serves as a key intermediate in the synthesis of active pharmaceutical ingredients and agrochemicals. chemkente.comontosight.aibuyersguidechem.com Its role in olefination and other bond-forming reactions allows for the construction of molecular backbones essential for biological activity.

In the pharmaceutical industry, quaternary phosphonium salts are vital in synthetic chemistry. chemkente.com The synthesis of the alkaloid (±)-perhydrogephyrotoxin is a clear example of its application in creating complex, biologically relevant molecules that are leads for drug discovery. scribd.com

In the agricultural sector, the compound is used in the formulation of pesticides and fungicides. alibaba.comchemicalregister.com The broader class of organophosphorus compounds, to which triphenylpropylphosphonium belongs, is well-established in the production of agrochemicals. chemicalbook.com

Catalytic Applications and Ligand Design with Triphenylpropylphosphonium

Triphenylpropylphosphonium Salts as Precursors for Organocatalytic Species

Triphenylpropylphosphonium salts are stable, readily available compounds that serve as valuable precursors for various catalytically active species. ontosight.ai Their utility in this regard stems from the reactivity of the phosphonium (B103445) cation and its ability to be converted into other functional molecules. Phosphonium salts, in a general sense, are extensively used as precursors for Wittig reagents, which are crucial for olefination reactions in organic synthesis. researchgate.net

In the context of organocatalysis, these salts are often employed as phase-transfer catalysts (PTCs). researchgate.netnottingham.ac.uk In a heterogeneous reaction system, a PTC facilitates the migration of a reactant from one phase to another (e.g., from an aqueous phase to an organic phase) where the reaction occurs. The triphenylpropylphosphonium cation, with its combination of lipophilic phenyl groups and a propyl chain, can pair with an anionic reactant, transporting it into the organic phase where it can react with an organic substrate. nottingham.ac.uk While acting as a PTC is a catalytic function in itself, in this context, the salt is the precursor that enables the catalytic cycle to proceed by generating the necessary ion-paired species in the reactive phase.

Furthermore, the versatility of phosphonium salts allows them to be precursors for more complex catalytic structures. ontosight.ai Their chemical stability and compatibility with various reaction conditions make them ideal starting points for synthesizing more elaborate organocatalysts.

Rational Design and Synthesis of Modified Triphenylpropylphosphonium Ligands for Transition Metal Catalysis

The rational design of ligands is a cornerstone of modern transition metal catalysis, and phosphonium-based structures are central to these efforts. By systematically modifying the structure of the triphenylpropylphosphonium scaffold, chemists can fine-tune the steric and electronic properties of a catalyst to achieve desired activity, selectivity, and stability.

Design Principles: The design of phosphine (B1218219) and phosphonium-based ligands often focuses on modulating steric hindrance and electronic effects. The size and shape of the ligand can create a specific pocket around the metal center, influencing which substrates can bind and how they approach the metal, thereby controlling selectivity. For instance, increasing the steric bulk of the ligand can enhance catalytic performance in some cases. ucl.ac.uk Electronic effects, modified by adding electron-donating or electron-withdrawing groups to the phenyl rings, can alter the electron density at the metal center, impacting its reactivity and catalytic cycle. ucl.ac.uk

Bifunctional Catalysts: A sophisticated design strategy involves creating bifunctional catalysts, where the phosphonium salt is paired with another functional group to achieve cooperative catalysis. A notable example is the development of organoboron-phosphonium salts for the copolymerization of CO2 and epoxides. nih.gov In these systems, the boron center acts as a Lewis acid to activate the epoxide, while the phosphonium cation and its associated anion participate in the ring-opening and propagation steps. This dual activation mechanism is reminiscent of highly effective (salen)MX catalysts. nih.gov These bifunctional catalysts have proven effective for producing polycarbonates from alicyclic epoxides and for the cycloaddition of aliphatic epoxides with CO2 to form cyclic carbonates. nih.gov

Synthesis and Immobilization: The synthesis of such modified ligands can be achieved through various organic reactions. Hydrophosphination is a direct method for generating tertiary phosphines which can then be alkylated to form the desired phosphonium salts. mdpi.com For creating tetraarylphosphonium salts, nickel-catalyzed cross-coupling reactions between aryl halides and triphenylphosphine (B44618) have been shown to be highly efficient and tolerant of a wide range of functional groups. researchgate.net

To enhance catalyst utility, particularly for industrial applications, ligands can be designed for immobilization on a solid support. This strategy facilitates catalyst separation from the product mixture and enables recycling. A functionalized phosphonium salt has been successfully immobilized in an amorphous hydrogenated carbon coating using a plasma-assisted method. nih.gov This immobilized catalyst demonstrated high efficiency in the synthesis of cyclic carbonates from epoxides and CO2, with the added benefit of being recyclable. nih.gov

Table 1: Examples of Modified Phosphonium-Based Catalytic Systems

| Catalyst Type | Design Feature | Target Application | Reference |

|---|---|---|---|

| Bifunctional Organoboron-Phosphonium Salt | Lewis acidic boron center paired with a phosphonium cation. | Copolymerization of CO2 and epoxides; synthesis of cyclic carbonates. | nih.gov |

| Immobilized Phosphonium Salt | Functionalized phosphonium salt immobilized on a silica (B1680970) support via plasma polymerization. | Recyclable catalysis for CO2 fixation into cyclic carbonates. | nih.gov |

| Chiral Quaternary Phosphonium Salt | C2-symmetric bi-naphthalene backbone. | Asymmetric amination of β-ketoesters. | alfachemic.com |

| Gold Nanoparticles with Phosphine Ligands | Au(I) precursors with modified phosphine ligands to control particle size. | Gas-phase epoxidation of propylene. | ucl.ac.uk |

Exploration of Organocatalytic Functions of Phosphonium Salts

Beyond their role as precursors or as ligands for metals, phosphonium salts, including triphenylpropylphosphonium derivatives, can function as standalone organocatalysts. researchgate.net Their primary role in this capacity is as phase-transfer catalysts (PTCs) and, in some cases, as Lewis acid catalysts. researchgate.netscilit.com

Phase-Transfer Catalysis: As PTCs, quaternary phosphonium salts are effective in promoting a variety of reactions under heterogeneous conditions. nottingham.ac.uk They have been successfully employed in:

Alkylation Reactions: Chiral phosphonium salts have been used to catalyze the benzylation of β-carbonyl esters. alfachemic.com They are also central to the alkylation of glycine (B1666218) derivatives to produce non-natural amino acids. nottingham.ac.uk

Asymmetric Amination: Chiral C2-symmetric phosphonium salts derived from binaphthalene have been reported to efficiently catalyze the asymmetric amination of β-ketoesters, yielding products with good enantioselectivity. alfachemic.com

Cycloaddition Reactions: Although less common, fluorinated quaternary phosphonium salts have been developed to catalyze cycloaddition reactions. alfachemic.com

CO2 Fixation: Phosphonium salts have emerged as green catalysts for the chemical fixation of carbon dioxide. For example, (2-carboxyethyl)triphenylphosphonium bromide has been shown to effectively catalyze the reaction between CO2 and epoxides to form cyclic carbonates. tcichemicals.com This process is highly efficient, often requiring only a small amount of catalyst (e.g., 0.5 mol%) and can proceed under solvent-free conditions, highlighting its environmental benefits. tcichemicals.com The bifunctional nature of some phosphonium salt catalysts, which may possess a hydrogen-bond-donating group, is credited with their superior activity in activating epoxides for this transformation. nih.gov

The diverse catalytic functions of phosphonium salts, from phase-transfer agents to key components in bifunctional systems, underscore their importance and versatility in modern chemical synthesis.

Table 2: Organocatalytic Applications of Phosphonium Salts

| Reaction Type | Role of Phosphonium Salt | Substrates | Outcome | Reference(s) |

|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | N,N-diphenyl methylene (B1212753) glycine tert-butyl ester and alkyl halides | Synthesis of α-amino acids | nottingham.ac.uk |

| Asymmetric Amination | Chiral Phase-Transfer Catalyst | β-ketoesters and azodicarboxylates | Chiral α-amino esters with good yield and enantioselectivity | alfachemic.com |

| CO2 Fixation | Organocatalyst (often bifunctional) | Epoxides and Carbon Dioxide | Cyclic carbonates in high yields under green conditions | nih.govtcichemicals.com |

| Michael Addition | Bifunctional Organocatalyst | Ethyl nitropropionate and methyl vinyl ketone | Racemic addition products; study of bifunctional effects | nottingham.ac.uk |

Theoretical and Computational Chemistry Studies of Triphenylpropylphosphonium Species

Quantum Mechanical (Ab Initio and DFT) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like the triphenylpropylphosphonium cation. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and other electronic properties that govern the behavior of the species.

In the triphenylpropylphosphonium cation, the central phosphorus atom bears a positive charge, which is delocalized to some extent over the three phenyl rings and the propyl group. DFT calculations can precisely quantify this charge distribution. The phosphorus atom, being less electronegative than the carbon atoms of the phenyl rings, creates a significant dipole moment within the molecule. The geometry of the cation is typically a distorted tetrahedron around the phosphorus atom, with the phenyl groups arranged in a propeller-like fashion acs.org.

The reactivity of the triphenylpropylphosphonium cation is largely dictated by the acidity of the protons on the carbon atom adjacent to the phosphorus, the α-carbon of the propyl group. The strong electron-withdrawing inductive effect of the positively charged phosphorus atom increases the acidity of these protons. DFT calculations can predict the pKa value of these protons, providing a quantitative measure of their acidity. The deprotonation of the triphenylpropylphosphonium cation at this α-carbon leads to the formation of the corresponding phosphonium (B103445) ylide, triphenylpropylidenephosphorane. This ylide is a key intermediate in the Wittig reaction youtube.comwikipedia.org.

The electronic structure of the resulting ylide is best described as a resonance hybrid, with contributing structures showing either a double bond between phosphorus and the α-carbon (the ylene form) or a separation of charge with a positive charge on phosphorus and a negative charge on the α-carbon (the ylide form) wikipedia.org. Quantum mechanical calculations can determine the relative contributions of these resonance structures and map the electron density, which is crucial for understanding the ylide's nucleophilic character at the α-carbon.

Computational Modeling of Reaction Intermediates and Transition States in Phosphonium Chemistry

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of fleeting intermediates and high-energy transition states that are often difficult to observe experimentally. For triphenylpropylphosphonium, its most significant role in synthetic chemistry is as a precursor to the ylide used in the Wittig reaction to synthesize alkenes from aldehydes and ketones berkeley.edulibretexts.org.

The mechanism of the Wittig reaction involving a non-stabilized ylide, such as the one derived from triphenylpropylphosphonium, has been a subject of extensive computational study t-kougei.ac.jpnih.govresearchgate.netacs.orgresearchgate.net. DFT calculations have been employed to investigate the key steps:

Oxaphosphetane Formation: The initial step is the reaction between the phosphonium ylide and a carbonyl compound. Computational studies have explored the transition states leading to the formation of a four-membered ring intermediate called an oxaphosphetane. For non-stabilized ylides, the reaction is generally under kinetic control, and the formation of the cis-oxaphosphetane is favored due to a lower activation barrier t-kougei.ac.jpnih.gov. The geometry of the transition state is often described as a puckered, early transition state.

Decomposition to Products: The final step is the decomposition of the oxaphosphetane to form the alkene and triphenylphosphine (B44618) oxide. This step is typically concerted and irreversible for non-stabilized ylides. The stereochemistry of the resulting alkene is determined by the stereochemistry of the oxaphosphetane intermediate.

The following table presents hypothetical relative energies for the intermediates and transition states in a Wittig reaction involving triphenylpropylidenephosphorane and an aldehyde, based on general findings for non-stabilized ylides.

| Species | Relative Energy (kcal/mol) |

| Reactants (Ylide + Aldehyde) | 0 |

| cis-Oxaphosphetane Transition State | +5-10 |

| trans-Oxaphosphetane Transition State | +8-15 |

| cis-Oxaphosphetane | -15-20 |

| trans-Oxaphosphetane | -10-15 |

| Products (Z-Alkene + Ph3PO) | -30-40 |

| Products (E-Alkene + Ph3PO) | -30-40 |

Note: These are representative values and can vary depending on the specific reactants and computational methods used.

Predictive Computational Studies for Stereoselectivity and Reaction Efficiency

A significant advantage of computational chemistry is its predictive power. By modeling reaction pathways and calculating the energies of transition states, it is possible to predict the stereoselectivity and efficiency of chemical reactions.

In the context of the Wittig reaction with the ylide derived from triphenylpropylphosphonium, computational studies consistently predict a high selectivity for the Z-alkene (cis-alkene) t-kougei.ac.jpresearchgate.net. This is because the transition state leading to the cis-oxaphosphetane is generally lower in energy than the transition state leading to the trans-oxaphosphetane. The steric interactions between the bulky triphenylphosphine group, the propyl group, and the substituent on the aldehyde in the transition state geometries are key factors determining this selectivity.

Furthermore, predictive studies can explore the effect of solvents on the reaction mechanism and stereoselectivity. By incorporating solvent models into the calculations, it is possible to gain a more accurate understanding of the reaction in a real-world experimental setting.

Advanced Analytical Techniques for Characterizing Triphenylpropylphosphonium Reaction Pathways and Products

In-situ Spectroscopic Monitoring of Reaction Kinetics (e.g., NMR, IR Spectroscopy)

In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable kinetic data and insights into the formation and consumption of various species without the need for sample extraction. bas.bg

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is exceptionally well-suited for studying reactions involving phosphonium (B103445) salts and ylides. chemrxiv.org The significant chemical shift dispersion in ³¹P NMR allows for the clear differentiation of the phosphonium salt, the corresponding ylide, and the triphenylphosphine (B44618) oxide byproduct. For instance, the progress of a Wittig reaction utilizing triphenylpropylphosphonium can be monitored by observing the decrease in the intensity of the signal corresponding to the phosphonium salt and the concurrent appearance and subsequent decrease of the ylide signal, followed by the growth of the triphenylphosphine oxide signal. wpmucdn.comyoutube.com

¹H and ¹³C NMR spectroscopy are also invaluable for tracking the reaction. The deprotonation of the α-carbon of the propyl group to form the ylide results in a characteristic upfield shift of the α-proton and significant changes in the chemical shifts of the propyl carbons. These changes can be monitored over time to determine the rate of ylide formation. Subsequently, the reaction of the ylide with a carbonyl compound can be followed by the disappearance of the ylide signals and the emergence of signals corresponding to the newly formed alkene and triphenylphosphine oxide. While specific kinetic data for triphenylpropylphosphonium reactions are not extensively published, the principles of these studies are well-established in the literature for other phosphonium salts. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Triphenylpropylphosphonium Bromide in CDCl₃ This table is a representation based on typical values for similar compounds and may not reflect experimentally verified data for this specific compound.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| α-CH₂ | ~3.8 - 4.2 (m) | ~25 - 30 (d, ¹JPC) |

| β-CH₂ | ~1.6 - 1.9 (m) | ~15 - 20 (d, ²JPC) |

| γ-CH₃ | ~0.9 - 1.2 (t) | ~10 - 15 |

| Phenyl-H | ~7.6 - 7.9 (m) | ~118 - 135 |

Infrared (IR) spectroscopy is another powerful technique for in-situ reaction monitoring. nih.gov The formation of the phosphonium ylide from triphenylpropylphosphonium bromide can be observed by the disappearance of the P-C-H bending vibrations of the salt and the appearance of characteristic bands for the ylide. The stretching frequencies of acyl groups in stabilized ylides, for example, are sensitive to the orientation of the acyl groups (syn or anti) with respect to the phosphorus atom. uchile.cluchile.cl In the subsequent Wittig reaction, the disappearance of the carbonyl (C=O) stretching band of the aldehyde or ketone reactant and the appearance of the C=C stretching band of the alkene product can be monitored to determine the reaction kinetics. wpmucdn.com Time-resolved IR spectroscopy can provide detailed insights into the dynamics of ylide solvation and its subsequent reactions. nih.gov

Application of Mass Spectrometry for Comprehensive Reaction Mechanism Elucidation

Mass spectrometry (MS) is an essential tool for identifying reaction intermediates and products, and for piecing together complex reaction mechanisms. In the context of triphenylpropylphosphonium chemistry, MS can be used to characterize the starting phosphonium salt, the ylide intermediate (if sufficiently stable), the final alkene product, and the triphenylphosphine oxide byproduct.

The mass spectrum of triphenylpropylphosphonium bromide would show the molecular ion of the cation, [Ph₃P(CH₂CH₂CH₃)]⁺. The fragmentation pattern of this cation can provide structural confirmation. Common fragmentation pathways for phosphonium salts include the loss of one of the phenyl groups or the propyl group. The presence of bromine can be identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the spectrum of the salt. libretexts.org

During a Wittig reaction, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to monitor the reaction mixture. These soft ionization techniques allow for the observation of the molecular ions of the reactants, intermediates, and products with minimal fragmentation. The disappearance of the peak corresponding to the triphenylpropylphosphonium cation and the appearance of peaks for the alkene product and protonated triphenylphosphine oxide would confirm the progress of the reaction.

Charge-remote fragmentation is a specific mass spectrometric technique that can be particularly informative. nih.gov By derivatizing a molecule with a charged group like triphenylphosphonium, fragmentation can be induced at sites remote from the charge, providing detailed structural information about the backbone of the molecule. While not a direct method for monitoring reaction kinetics, this approach can be invaluable for the structural elucidation of complex products that may be formed in side reactions.

Table 2: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of a Wittig Reaction Involving Triphenylpropylphosphonium Bromide and Benzaldehyde This table is illustrative and assumes the reaction goes to completion.

| Species | Expected m/z | Notes |

|---|---|---|

| Triphenylpropylphosphonium cation | 305.17 | [C₂₁H₂₂P]⁺ |

| Benzaldehyde | 106.04 | [C₇H₆O] |

| 1-Phenyl-1-butene (alkene product) | 132.22 | [C₁₀H₁₂] |

| Triphenylphosphine oxide | 278.10 | [C₁₈H₁₅PO] |

X-ray Crystallographic Analysis of Key Phosphonium Intermediates and Stable Ylide Adducts

X-ray crystallography provides definitive, three-dimensional structural information about crystalline solids. This technique is invaluable for unambiguously determining the structure of starting materials, stable intermediates, and products, which can provide crucial insights into reaction mechanisms and stereochemical outcomes.

The crystal structure of the starting material, triphenyl(propyl)phosphonium (B98357) bromide, has been determined. chemicalbook.com At 102 K, the propyl group is in an extended conformation, and the phenyl rings adopt the typical propeller configuration characteristic of triphenylphosphonium compounds. chemicalbook.com This structural information provides a baseline for understanding the steric and electronic properties of the phosphonium salt before it undergoes reaction.

Furthermore, the oxaphosphetane intermediate in the Wittig reaction is generally transient. However, in some cases, stable oxaphosphetanes have been isolated and characterized by X-ray crystallography. These structures provide direct evidence for the [2+2] cycloaddition mechanism and help to explain the stereochemical course of the reaction. The analysis of the bond lengths and angles within the four-membered ring offers a snapshot of the intermediate just before it decomposes to the alkene and triphenylphosphine oxide.

Table 3: Crystallographic Data for Triphenyl(propyl)phosphonium Bromide Data obtained from the crystallographic literature. chemicalbook.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₂₂BrP |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.689(2) |

| b (Å) | 10.589(2) |

| c (Å) | 18.598(4) |

| β (°) | 98.58(3) |

| Volume (ų) | 1884.2(7) |

| Z | 4 |

Future Horizons: Emerging Research in Triphenylpropylphosphonium Chemistry

The field of organophosphorus chemistry is in a perpetual state of innovation, with phosphonium salts, particularly triphenylpropylphosphonium and its derivatives, standing out for their versatility. These compounds are not merely static reagents but are dynamic scaffolds ripe for development. Researchers are actively exploring new frontiers, pushing the boundaries of synthesis, catalysis, and sustainable chemistry. This article delves into the prospective research directions that are set to define the future of triphenylpropylphosphonium chemistry, from integration with advanced reactor technologies to the development of novel reagents and stereoselective methods, and the embrace of green chemistry principles.

Q & A

(Basic) What established synthetic routes exist for triphenylpropylphosphonium bromide, and how are intermediates characterized?

Triphenylpropylphosphonium bromide is typically synthesized via alkylation of triphenylphosphine with 1-bromopropane under anhydrous conditions . Key characterization methods include:

- ¹H/³¹P NMR to confirm quaternization (δ ~24 ppm for ³¹P in phosphonium salts)

- Elemental analysis (C, H, Br) to verify purity (>95% for most protocols)

- Melting point determination (236–238°C for pure product)

(Advanced) What challenges arise in controlling regioselectivity during alkylation of triphenylphosphine with propyl halides?

Competing side reactions (e.g., over-alkylation or β-hydride elimination) require:

- Stoichiometric control : Excess triphenylphosphine (1.2:1 molar ratio) minimizes di-alkylated byproducts .

- Temperature modulation : Reactions at 0–5°C reduce thermal degradation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .

(Basic) Which spectroscopic techniques are most reliable for differentiating triphenylpropylphosphonium salts from analogous quaternary phosphonium compounds?

- ³¹P NMR : Distinct chemical shifts distinguish triphenylpropylphosphonium (δ ~24 ppm) from bulkier analogs (e.g., tributyl derivatives at δ ~32 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M-Br]⁺ at m/z 307.1) confirm molecular weight .

- FT-IR : Absence of P=O stretches (~1250 cm⁻¹) rules out oxidized impurities .

(Advanced) How can conflicting ecotoxicity data for triphenylpropylphosphonium derivatives be resolved in risk assessments?

Discrepancies in aquatic toxicity (e.g., LC₅₀ values varying by 10x) demand:

- Systematic reviews : Prioritize OECD Guideline-compliant studies (e.g., 96-h algal toxicity tests) over non-standardized assays .

- QSAR modeling : Predict missing endpoints using validated tools like ECOSAR .

- Supplemental testing : Conduct Daphnia magna immobilization assays to fill data gaps .

(Basic) What safety protocols are critical when handling triphenylpropylphosphonium bromide in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks (dust/volatiles) .

- Waste management : Segregate halogenated phosphonium waste for incineration .

(Advanced) How do computational methods aid in predicting the reactivity of triphenylpropylphosphonium salts in nucleophilic substitution reactions?

- DFT calculations : Optimize transition states (e.g., SN2 mechanisms) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) for drug delivery studies .

- Hammett correlations : Quantify substituent effects on reaction rates using σₚ parameters .

(Basic) What databases should researchers consult for regulatory and physicochemical data on triphenylpropylphosphonium compounds?

- ECHA Registration Dossiers : For REACH compliance data (e.g., PNEC values) .

- PubChem : Access experimental melting points, solubility, and toxicity profiles (CID 162173) .

- TOXNET : Archived data on carcinogenicity and endocrine disruption potential .

(Advanced) What strategies optimize the catalytic efficiency of triphenylpropylphosphonium salts in phase-transfer reactions?

- Counterion tuning : Replace bromide with bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) to enhance lipophilicity .

- Microwave assistance : Reduce reaction times (e.g., 10 min vs. 24 h conventional heating) .

- Hybrid catalysts : Combine with Pd nanoparticles for tandem C–C coupling .

(Basic) How are stability profiles of triphenylpropylphosphonium salts assessed under varying storage conditions?

- Accelerated stability testing : 40°C/75% RH for 6 months to simulate long-term degradation .

- HPLC monitoring : Track decomposition products (e.g., triphenylphosphine oxide) .

- pH dependence : Stability decreases in alkaline conditions (pH >9) due to hydroxide attack .

(Advanced) What methodologies reconcile discrepancies in reported biodegradation rates of triphenylpropylphosphonium derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.